molecular formula C14H16N4O2S B11039304 4,7-Dimethyl-3-(methylsulfonyl)-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine

4,7-Dimethyl-3-(methylsulfonyl)-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine

Cat. No.: B11039304
M. Wt: 304.37 g/mol
InChI Key: DBJDWOZSVVULTG-UHFFFAOYSA-N
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Description

4,7-Dimethyl-3-(methylsulfonyl)-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, featuring a fused triazine and pyrazole ring system, contributes to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethyl-3-(methylsulfonyl)-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with a diketone to form the pyrazole ring.

    Introduction of the Triazine Ring: The pyrazole intermediate is then reacted with a triazine precursor under conditions that promote ring fusion, such as heating in the presence of a catalyst.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-3-(methylsulfonyl)-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 4,7-Dimethyl-3-(methylsulfonyl)-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways. This makes it a candidate for drug development in the treatment of diseases such as cancer and inflammatory disorders.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. Their ability to modulate biological pathways makes them promising candidates for the development of new pharmaceuticals.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. This includes applications in the fields of electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-3-(methylsulfonyl)-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the associated biological pathway. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dimethyl-3-(methylsulfonyl)-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine: Lacks the phenyl group, which may affect its biological activity and chemical properties.

    8-Phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine: Lacks the methylsulfonyl group, potentially altering its reactivity and applications.

    4,7-Dimethyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine: Lacks both the methylsulfonyl and phenyl groups, which can significantly change its chemical behavior and biological activity.

Uniqueness

The presence of both the methylsulfonyl and phenyl groups in 4,7-Dimethyl-3-(methylsulfonyl)-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. These features distinguish it from other similar compounds and contribute to its diverse applications in research and industry.

Properties

Molecular Formula

C14H16N4O2S

Molecular Weight

304.37 g/mol

IUPAC Name

4,7-dimethyl-3-methylsulfonyl-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine

InChI

InChI=1S/C14H16N4O2S/c1-9-12(11-7-5-4-6-8-11)13-15-16-14(21(3,19)20)10(2)18(13)17-9/h4-8,10,15H,1-3H3

InChI Key

DBJDWOZSVVULTG-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NNC2=C(C(=NN12)C)C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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